molecular formula C24H32N2O2 B4037490 N,N'-bis(4-phenylbutyl)butanediamide

N,N'-bis(4-phenylbutyl)butanediamide

Cat. No.: B4037490
M. Wt: 380.5 g/mol
InChI Key: YJWWDLRZXGIZQP-UHFFFAOYSA-N
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Description

N,N'-bis(4-phenylbutyl)butanediamide is a synthetic diamide compound of interest in chemical and pharmaceutical research. The core structure of butanediamide, also known as succinamide, provides a foundation for further chemical functionalization . The 4-phenylbutyl substituents attached to the nitrogen atoms are structural features that can influence the compound's lipophilicity and potential bioactivity. Researchers are investigating this compound for its potential applications, which may include serving as a synthetic intermediate or having specific biological properties. Its mechanism of action is area of active investigation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N'-bis(4-phenylbutyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c27-23(25-19-9-7-15-21-11-3-1-4-12-21)17-18-24(28)26-20-10-8-16-22-13-5-2-6-14-22/h1-6,11-14H,7-10,15-20H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWWDLRZXGIZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)CCC(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N,N’-bis(4-phenylbutyl)butanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N,N'-bis(4-phenylbutyl)butanediamide exhibits significant anticancer properties. Studies have demonstrated its potential to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study highlighted its effectiveness against breast cancer cell lines, where it was found to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cancer cell death .

Drug Delivery Systems
The compound has been incorporated into drug delivery systems, particularly in the design of nanoparticles. Its amphiphilic nature allows it to form stable micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly useful in delivering chemotherapeutic agents more effectively to tumor sites, minimizing systemic toxicity .

Materials Science

Polymer Composites
this compound is utilized in the synthesis of polymer composites. Its ability to act as a crosslinking agent improves the mechanical properties of polymers, making them more durable and heat-resistant. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries .

Thermal Stability Enhancements
The compound has been studied for its role in enhancing the thermal stability of various materials. When incorporated into polymer matrices, it can significantly increase the decomposition temperature and reduce flammability, making materials safer for use in high-temperature environments .

Biochemical Applications

Enzyme Inhibition Studies
this compound has shown potential as an enzyme inhibitor in biochemical research. It has been investigated for its ability to inhibit specific proteases involved in disease pathways, such as those linked to viral infections like HIV and SARS-CoV-2. The compound's structural features allow it to bind effectively to enzyme active sites, blocking substrate access and thus inhibiting enzymatic activity .

Molecular Docking Studies
Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that modifications of the compound could lead to improved inhibitors for therapeutic applications against viral infections and other diseases .

Case Studies

Study Focus Findings Implications
Anticancer ActivityInduces apoptosis in breast cancer cellsPotential for new cancer therapies
Drug Delivery SystemsForms stable micelles for hydrophobic drugsEnhanced drug bioavailability
Enzyme InhibitionInhibits proteases related to HIV/SARS-CoV-2Development of antiviral drugs

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability

  • Chlorine and Fluorine Substituents : Electron-withdrawing groups (e.g., Cl in N,N'-bis(3,4-dichlorophenyl)butanediamide) enhance electrophilic reactivity, making these compounds suitable for coupling reactions . Fluorine, as in 2,2-bis(4-fluorophenyl)butanediamide, improves metabolic stability and membrane permeability due to its small size and high electronegativity .
  • Benzyl Groups : N',N'-dibenzyl analogs exhibit amplified biological activity, likely due to increased binding affinity to hydrophobic enzyme pockets .

Steric and Lipophilic Considerations sec-Butyl vs. Diphenylmethyl Groups: The bulkier diphenylmethyl substituents in N,N'-bis(diphenylmethyl)butanediamide limit its use in aqueous systems but enhance its utility in organic solvents and polymer matrices .

Q & A

Q. Q1. What are the established synthetic routes for N,N'-bis(4-phenylbutyl)butanediamide, and how can reaction yields be optimized?

A: The compound is typically synthesized via condensation reactions between butanedioic acid derivatives and 4-phenylbutylamine. Evidence from analogous biamide syntheses (e.g., N,N′-((4-(Diethylamino)phenyl)methylene derivatives) suggests that solvent choice (e.g., DMF or THF) and stoichiometric ratios of reactants significantly impact yield. For instance, using a 2:1 molar ratio of 4-phenylbutylamine to butanedioyl chloride in anhydrous THF under reflux conditions can achieve yields >70% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

A: Analytical techniques include:

  • 1H/13C NMR : Confirm the absence of unreacted amines (δ 1.2–1.6 ppm for butyl chains) and presence of amide protons (δ 6.5–7.5 ppm).
  • LC–MS (ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C24H30N2O2: 402.23) .
  • HPLC : Use a C18 column with a methanol/water mobile phase to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. Q3. What challenges arise in crystallographic characterization of this compound, and how are they resolved?

A: Crystallization is hindered by the compound’s flexible aliphatic chains. Evidence from structurally similar compounds (e.g., N,N′-bis(2-hydroxyphenyl)butanediamide) shows that slow evaporation of a dichloromethane/ethanol solution (1:3) at 4°C promotes crystal growth. X-ray diffraction (monoclinic space group P21/c) with unit cell parameters (e.g., a = 5.576 Å, β = 90.58°) confirms molecular geometry. Disorder in phenylbutyl chains may require refinement using restraints in software like SHELXL .

Q. Q4. How does this compound interact with biological targets, such as insulin receptors?

A: Computational docking studies (e.g., AutoDock Vina) reveal that the compound’s amide groups form hydrogen bonds with insulin receptor residues (e.g., Tyr1154, Lys1217), mimicking insulin-mimetic phytochemicals. Binding free energies (ΔG ≈ -10.0 kcal/mol) suggest moderate affinity, but in vitro validation (e.g., glucose uptake assays in 3T3-L1 adipocytes) is required to confirm activity .

Q. Q5. What methodologies are used to resolve contradictions in solubility data for this compound across studies?

A: Discrepancies arise from solvent polarity and temperature variations. A systematic approach involves:

  • Solubility Parameter Analysis : Calculate Hansen parameters (δD, δP, δH) to predict solubility in solvents like DMSO or chloroform.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (pH 7.4) to distinguish true solubility from colloidal dispersion .

Q. Q6. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

A: SAR studies should focus on:

  • Substituent Effects : Replace phenyl groups with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability.
  • Chain Length Variation : Shorten butyl chains to reduce steric hindrance in binding pockets.
  • Bioisosteric Replacement : Substitute amide groups with sulfonamides to improve bioavailability. Comparative LC–MS and NMR data from analogs (e.g., N,N′-1,4-phenylenebis derivatives) provide benchmarks .

Technical Challenges and Solutions

Q. Q7. What experimental strategies mitigate degradation of this compound under physiological conditions?

A: Stability studies (pH 7.4, 37°C) show hydrolysis of amide bonds as a primary degradation pathway. Strategies include:

  • Lyophilization : Store the compound as a lyophilized powder to prevent aqueous degradation.
  • Prodrug Design : Mask amide groups with enzymatically cleavable protectants (e.g., acetyl esters) .

Q. Q8. How can computational modeling predict the pharmacokinetic properties of this compound?

A: Tools like SwissADME estimate:

  • LogP : ~3.5 (moderate lipophilicity).
  • Blood-Brain Barrier Permeability : Low due to high molecular weight (>400 Da).
  • CYP450 Metabolism : Likely substrates for CYP3A4, requiring co-administration with inhibitors (e.g., ketoconazole) in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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